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Compound Name: (3-Methylcyclohexyl)propylamine
CAS No.: 915920-30-8
Cat. No.: B3302177

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylcyclohexyl)propylamine is a substituted cycloaliphatic amine that holds significant
potential as a versatile building block in medicinal chemistry and material science. Its structure,
featuring a chiral 3-methylcyclohexyl core linked to a flexible propylamine chain, offers a unique
combination of lipophilicity, basicity, and stereochemical complexity. This guide provides a
comprehensive overview of its chemical properties, stereoisomerism, a detailed protocol for its
synthesis via reductive amination, and a discussion of its potential applications based on the
broader class of cyclohexylamine derivatives.

Chemical Structure and Stereoisomerism

The IUPAC name for this compound is N-propyl-3-methylcyclohexan-1-amine. The presence of
two stereocenters in the 3-methylcyclohexyl ring (at carbon 1 and carbon 3) gives rise to
multiple stereoisomers. These exist as two diastereomeric pairs of enantiomers: (1R,3R) and
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(1S,3S) forming one pair, and (1R,3S) and (1S,3R) forming the other. The relative orientation of
the methyl and propylamino groups on the cyclohexane ring defines them as cis or trans
isomers. This stereochemical diversity is a critical consideration in drug development, as
different isomers can exhibit distinct pharmacological and toxicological profiles.

Caption: Chemical structure and key stereoisomers of (3-Methylcyclohexyl)propylamine.

Physicochemical Properties

While extensive experimental data for (3-Methylcyclohexyl)propylamine is not readily
available in the literature, its properties can be reliably estimated from closely related
compounds and computational models. The hydrochloride salt is the most commonly available

form from commercial suppliers.
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Property Value (Free Base) Reference/Method

N-propyl-3-methylcyclohexan-
IUPAC Name P .py ey -
1-amine

1051919-32-4 (for
CAS Number _ [1]
hydrochloride salt)

PubChem CID 16641290 (Parent Compound) [1]
Molecular Formula C1o0Hz21N Computed
Molecular Weight 155.28 g/mol Computed

Based on similar N-alkylated

Boiling Point ~180-190 °C (estimated) ]
cyclohexylamines
) ] Based on similar N-alkylated
Density ~0.85 g/mL (estimated) )
cyclohexylamines
. Sparingly soluble in water; General property of similar
Solubility ] ] )
soluble in organic solvents amines
K ~10.5-11.0 (estimated for Typical for secondary
a
P conjugate acid) alkylamines
) Increased lipophilicity from
LogP (Octanol-Water) ~3.5 (estimated)

methyl and propyl groups

Synthesis via Reductive Amination

The most efficient and widely used method for the synthesis of N-alkylated cyclohexylamines is
reductive amination.[2] This one-pot reaction involves the condensation of a ketone or
aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ
to the desired amine.[3] For the synthesis of (3-Methylcyclohexyl)propylamine, the reaction
of 3-methylcyclohexanone with propylamine is the most direct route.

The choice of reducing agent is critical for the success of this reaction. While sodium
borohydride (NaBHa4) can be used, it can also reduce the starting ketone. A milder and more
selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAC)3), is often
preferred as it selectively reduces the intermediate iminium cation over the ketone.[2]
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Starting Materials:
- 3-Methylcyclohexanone
- Propylamine

ombine and stir

Reductive Amination:
- Solvent (e.g., Dichloromethane)
- Reducing Agent (e.g., NaBH(OACc)3)
- Acetic Acid (catalyst)

eaction completion

Aqueous Work-up:
- Quench with saturated NaHCOs

- Extract with organic solvent

solate organic phase

Concentrate under reduced pressure

Purification:
- Dry organic layer (e.g., Na2S0a4)
- Column Chromatography (optional)

:
o

Click to download full resolution via product page

Caption: General workflow for the synthesis of (3-Methylcyclohexyl)propylamine.

Experimental Protocol

Materials:
o 3-Methylcyclohexanone (1.0 eq)
e Propylamine (1.2 eq)[4]

e Sodium triacetoxyborohydride (1.5 eq)
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e Dichloromethane (DCM), anhydrous

¢ Acetic acid, glacial

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

o Standard laboratory glassware and magnetic stirrer
Procedure:

o Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 3-methylcyclohexanone (1.0 eq) and anhydrous dichloromethane.

o Amine Addition: Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of
glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes to
facilitate the formation of the iminium intermediate.

e Reduction: In a separate container, suspend sodium triacetoxyborohydride (1.5 eq) in
anhydrous dichloromethane. Add this suspension portion-wise to the reaction mixture over
15-20 minutes. The reaction is mildly exothermic.

e Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of
the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS) until the starting ketone is consumed (typically 2-4 hours).

e Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated
agueous NaHCOs solution until gas evolution ceases. Transfer the mixture to a separatory
funnel.

o Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x
volumes). Combine the organic layers.

o Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
Naz2S0a.
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« Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to
yield the crude product. The crude (3-Methylcyclohexyl)propylamine can be further
purified by column chromatography on silica gel or by vacuum distillation if required.

Spectroscopic Characterization (Predicted)

While specific spectra are not available, the expected NMR and IR characteristics can be
predicted based on the structure and data from similar compounds.[5][6][7]

e 1H NMR: The spectrum would be complex due to the overlapping signals of the cyclohexyl
and propyl protons. Key signals would include a broad multiplet for the proton on the carbon
bearing the nitrogen, a triplet for the methyl group of the propyl chain, and a doublet for the
methyl group on the cyclohexane ring.

e 13C NMR: Distinct signals would be expected for each of the 10 carbon atoms. The carbons
attached to the nitrogen atom would appear in the 40-60 ppm range. The aliphatic carbons of
the cyclohexane and propyl groups would resonate in the 10-40 ppm region.

» IR Spectroscopy: A characteristic N-H stretch would be observed in the region of 3300-3500
cm~? (for the secondary amine). C-H stretching vibrations for the sp? hybridized carbons
would be present just below 3000 cm~1.

Potential Applications and Biological Relevance

Cyclohexylamine derivatives are prevalent scaffolds in biologically active compounds.[8] They
are utilized in the development of pharmaceuticals and agrochemicals.[9] While specific
biological activities for (3-Methylcyclohexyl)propylamine have not been extensively reported,
its structural motifs suggest potential applications in several areas:

» Drug Discovery: As a lipophilic amine, it can be incorporated into drug candidates to
modulate their pharmacokinetic properties, such as membrane permeability and metabolic
stability. The basic nitrogen can form salts, which is often advantageous for drug formulation.

o Agrochemicals: Substituted amines are frequently used in the synthesis of herbicides,
fungicides, and pesticides. The specific stereocisomers of (3-Methylcyclohexyl)propylamine
could be explored for the development of novel and selective agrochemicals.
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o Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom allows the molecule to
adsorb onto metal surfaces, making it a candidate for use as a corrosion inhibitor, a known
application for similar long-chain amines.

Conclusion

(3-Methylcyclohexyl)propylamine is a valuable, stereochemically rich building block with
significant potential for applications in research and development. Its synthesis is readily
achievable through established methods like reductive amination, allowing for the generation of
its various stereoisomers. This technical guide provides a foundational understanding of its
properties and synthesis, offering a starting point for its exploration in the design of novel
pharmaceuticals, agrochemicals, and advanced materials. Further investigation into the
specific biological activities of its individual stereoisomers is a promising area for future
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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